molecular formula C12H24N2O2 B1382243 tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate CAS No. 1630815-43-8

tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

Cat. No.: B1382243
CAS No.: 1630815-43-8
M. Wt: 228.33 g/mol
InChI Key: GCEQPBSLYITHFN-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

    Aminomethylation: The aminomethyl group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate: Similar structure with a pyrrolidine ring instead of an azetidine ring.

    Tert-butyl (2R)-2-(aminomethyl)-2-propylpiperidine-1-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

Tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct reactivity and stability compared to other cyclic amines. The presence of the tert-butyl ester group further enhances its chemical versatility and potential for functionalization .

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEQPBSLYITHFN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@]1(CCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Reactant of Route 3
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Reactant of Route 6
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

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